Structural Uniqueness vs. Closest Analogs: Dual Pharmacophore Architecture Drives Predicted Binding Divergence
The compound is the only commercially indexed pyrimidine variant that combines a 4-pyridinyl group and a 3,4,5-trimethoxyphenyl group on the same 2-aminopyrimidine scaffold. The two most proximal analogs—4-(pyridin-4-yl)pyrimidin-2-amine (CAS 84538-42-7) and 6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 914675-00-6 without pyridinyl group)—each lack one pharmacophoric element . In kinase inhibitor design, the 4-pyridinyl moiety contributes a hinge-binding H-bond acceptor, while the 3,4,5-TMP group provides hydrophobic and electrostatic contacts in the affinity pocket; removal of either element typically reduces ligand efficiency by >1.5‑2.0 log units in analogous pyrimidine series [1]. Although direct activity data for CAS 914675-00-6 are not publicly available, the synergistic contribution of both pharmacophores is a class-level inference supported by extensive SAR in close structural neighbors.
| Evidence Dimension | Presence/Absence of 4-pyridinyl and 3,4,5-trimethoxyphenyl pharmacophores |
|---|---|
| Target Compound Data | Both pharmacophores present |
| Comparator Or Baseline | 4-(Pyridin-4-yl)pyrimidin-2-amine (lacks TMP); 6-(3,4,5-Trimethoxyphenyl)pyrimidin-2-amine (lacks pyridinyl) |
| Quantified Difference | Pharmacophore abundance: 2 vs 1; predicted ligand efficiency loss of 1.5‑2.0 log units upon removal of either motif (class-level inference [1]) |
| Conditions | Structural comparison based on catalogued chemical structures ; ligand efficiency trend derived from pyrimidine kinase inhibitor SAR compendia [1] |
Why This Matters
Procurement of the dual-pharmacophore compound maximizes the probability of recapitulating published affinity trends in TMP‑pyrimidine series, reducing the need for full scaffold re‑synthesis.
- [1] Kar, S. et al. The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Med. Chem. Res. 2023, 32, 1907–1937. View Source
